molecular formula C26H21FN4O3S B2542943 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one CAS No. 2034519-85-0

2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one

Cat. No.: B2542943
CAS No.: 2034519-85-0
M. Wt: 488.54
InChI Key: VTJGCRDYRHAISE-UHFFFAOYSA-N
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Description

2-(((3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one is a quinazolinone derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-ethoxyphenyl group, a methylthio linker, and a 4-fluorobenzyl substituent. The structural uniqueness of this compound lies in the combination of a quinazolinone core with an oxadiazole moiety, which may enhance electronic properties and binding interactions compared to simpler analogs. The 4-ethoxy group on the oxadiazole and the 4-fluorobenzyl substituent on the quinazolinone likely influence solubility, metabolic stability, and target affinity .

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-fluorophenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O3S/c1-2-33-20-13-9-18(10-14-20)24-29-23(34-30-24)16-35-26-28-22-6-4-3-5-21(22)25(32)31(26)15-17-7-11-19(27)12-8-17/h3-14H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJGCRDYRHAISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antiproliferative, antioxidant, and antimicrobial properties.

1. Antiproliferative Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the quinazolinone scaffold exhibit significant antiproliferative activity against various cancer cell lines.

The mechanism by which quinazolinone derivatives exert their antiproliferative effects often involves the inhibition of key signaling pathways associated with cancer cell growth. For instance, certain derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers, particularly non-small cell lung cancer (NSCLC) .

Case Studies

A study synthesized a novel quinazolinone derivative, demonstrating its effectiveness against NSCLC cell lines with IC50 values comparable to established treatments. The compound exhibited activity against both EGFR-TKI-sensitive and resistant cell lines, highlighting its potential as a therapeutic agent .

CompoundCell LineIC50 (µM)
A3PC310
A3MCF-710
A3HT-2912

2. Antioxidant Activity

Antioxidant properties are another significant aspect of quinazolinone derivatives. The presence of hydroxyl groups in the structure enhances the radical scavenging ability of these compounds.

Evaluation Methods

Various assays such as DPPH, ABTS, and CUPRAC have been employed to assess the antioxidant capacity of these derivatives. For example, compounds with ortho-dihydroxyl substitutions showed markedly improved antioxidant activity compared to their mono-hydroxyl counterparts .

Research Findings

In one study, the antioxidant activity of different quinazolinone derivatives was evaluated using multiple assays. The results indicated that certain dihydroxy derivatives had EC50 values around 8 µM, demonstrating superior scavenging potential compared to standard antioxidants like ascorbic acid .

3. Antimicrobial Activity

The antimicrobial properties of quinazolinone derivatives have also been documented, showcasing their potential in treating infections.

Activity Spectrum

Studies have reported that various synthesized quinazolinones exhibit significant antibacterial and antifungal activities. These compounds can inhibit the growth of a range of pathogens, including those resistant to conventional antibiotics .

Case Studies

Research on newly synthesized benzoxazinone and quinazolinone derivatives revealed promising antimicrobial activity against several bacterial strains. For instance, specific compounds demonstrated minimal inhibitory concentrations (MICs) comparable to or better than existing antibiotics .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives. For instance, compounds structurally related to the target molecule have shown significant antibacterial and antifungal activities. In vitro testing has demonstrated that certain quinazolinones exhibit minimum inhibitory concentrations (MICs) as low as 1.95 μg/mL against Staphylococcus aureus and other pathogens . The presence of the oxadiazole moiety is believed to enhance these antimicrobial effects by interfering with bacterial cell wall synthesis.

Anticancer Potential

Quinazolinones are also recognized for their anticancer properties. Research indicates that derivatives of quinazolinone can induce cytotoxic effects in various cancer cell lines. For example, studies have shown that certain analogs can inhibit cell proliferation and induce apoptosis in breast cancer cells . The specific structural features of the compound may contribute to its effectiveness against cancer by targeting multiple pathways involved in tumor growth.

Antioxidant Activity

The antioxidant potential of quinazolinone derivatives has been extensively studied. Compounds with hydroxyl groups at specific positions on the phenyl ring have demonstrated enhanced antioxidant activities through mechanisms involving radical scavenging and metal chelation . This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one:

StudyFocusFindings
Antibacterial ActivityIdentified novel quinazolinones effective against MRSA strains with documented binding to penicillin-binding proteins.
Anticancer EfficacyDemonstrated significant cytotoxic effects in various cancer cell lines with specific structural modifications enhancing activity.
Antioxidant PropertiesEstablished structure-antioxidant activity relationships indicating that specific substituents increase efficacy against oxidative stress.

Chemical Reactions Analysis

Nucleophilic Substitution at the Quinazolinone Core

The C2 position of the quinazolinone ring is activated for nucleophilic substitution due to electron withdrawal by the adjacent carbonyl group.

Reaction Type Conditions Products References
Thioether displacementAlkyl halides in basic media (e.g., K₂CO₃/DMF)Replacement of the thioether (–S–CH₂–) with alkyl/aryl groups
Amine substitutionPrimary/secondary amines (reflux, 12–24 hrs)Formation of 2-aminoquinazolin-4(3H)-one derivatives

Key Findings :

  • The thioether group (–S–CH₂–) undergoes displacement with nucleophiles like amines or alkoxides under mild conditions.

  • Steric hindrance from the 4-fluorobenzyl group at N3 slightly reduces reaction rates compared to unsubstituted analogs.

Oxidation of the Thioether Bridge

The methylene thioether (–S–CH₂–) linking the quinazolinone and oxadiazole moieties is susceptible to oxidation.

Oxidizing Agent Conditions Products References
H₂O₂/AcOHRoom temperature, 6–8 hrsSulfoxide (–SO–CH₂–) or sulfone (–SO₂–CH₂–)
mCPBA (meta-chloroperbenzoic acid)Dichloromethane, 0°C to RTPredominant sulfone formation

Key Findings :

  • Controlled oxidation with H₂O₂ yields sulfoxide intermediates, while stronger oxidants like mCPBA favor sulfones.

  • The electronic effects of the 4-ethoxyphenyl group on the oxadiazole ring modulate oxidation kinetics.

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, leading to ring-opening.

Conditions Products Mechanism References
6M HCl, reflux, 24 hrs4-ethoxybenzamide and 3-(4-fluorobenzyl)quinazolin-4(3H)-one-2-thiolglyoxylamideAcid-catalyzed cleavage of the oxadiazole ring
NaOH (10%), ethanol, 60°CSodium salt of glyoxylamide derivativeBase-mediated ring-opening

Key Findings :

  • Acidic hydrolysis proceeds via protonation of the oxadiazole nitrogen, followed by nucleophilic attack by water .

  • The 4-ethoxy group stabilizes the intermediate through resonance, slowing hydrolysis compared to unsubstituted analogs.

Electrophilic Aromatic Substitution

The 4-fluorobenzyl and 4-ethoxyphenyl substituents participate in electrophilic reactions, albeit with limited reactivity due to electron-withdrawing groups.

Reaction Conditions Products References
NitrationHNO₃/H₂SO₄, 0–5°CMeta-nitro derivatives on the 4-ethoxyphenyl ring
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Para-halogenation on the 4-ethoxyphenyl ring

Key Findings :

  • The 4-ethoxy group directs electrophiles to the meta position due to its electron-donating nature .

  • Fluorine on the benzyl group deactivates the aromatic ring, reducing substitution rates.

Reduction Reactions

Selective reduction of the oxadiazole or quinazolinone moieties is achievable with specific reagents.

Reduction Target Reagents Products References
Oxadiazole ringH₂/Pd-C, ethanol, 50°C1,2,4-oxadiazoline derivative
Quinazolinone carbonylNaBH₄/CeCl₃, THF, 0°C to RT3,4-dihydroquinazoline

Key Findings :

  • Catalytic hydrogenation reduces the oxadiazole to oxadiazoline without affecting the quinazolinone .

  • Sodium borohydride selectively reduces the carbonyl group in the presence of CeCl₃ as a Lewis acid.

Photochemical Reactions

The compound exhibits UV-induced reactivity due to the conjugated π-system.

Conditions Products Mechanism References
UV light (λ = 254 nm), acetone[2+2] Cycloaddition products with alkenesPhotoexcitation of quinazolinone

Key Findings :

  • The quinazolinone core acts as a photosensitizer, enabling cycloaddition with electron-deficient alkenes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Heterocycle Variations: Oxadiazole vs. Triazole

The target compound’s 1,2,4-oxadiazole ring distinguishes it from triazole-containing analogs. For example, 3-[4-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazolin-4-one () replaces oxadiazole with a 1,2,4-triazole ring. However, oxadiazoles offer greater metabolic stability due to reduced susceptibility to enzymatic oxidation, which may enhance pharmacokinetics .

Substituent Effects on Aromatic Rings

  • 4-Ethoxyphenyl vs. Halogenated Phenyl Groups: The compound 3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one () features a trifluoromethylbenzyl group, which is highly electronegative and lipophilic, contributing to potent antibacterial activity (EC50 = 22.1 μg/mL against Xanthomonas axonopodis). In contrast, the target compound’s 4-fluorobenzyl group is less lipophilic, which may reduce antibacterial efficacy but improve solubility .
  • Fluorophenyl vs. Ethoxyphenyl on Oxadiazole : The structurally closest analog, 3-(4-fluorobenzyl)-2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (), substitutes the 4-ethoxyphenyl group with 2-fluorophenyl. The ethoxy group’s electron-donating nature may enhance π-stacking interactions in biological systems compared to electron-withdrawing fluorine .

Q & A

Q. What are the common synthetic routes for synthesizing quinazolin-4(3H)-one derivatives with 1,2,4-oxadiazole and thioether moieties?

The synthesis typically involves multi-step reactions, including cyclization, condensation, and thioetherification. For example:

  • Step 1 : Cyclization of 2-aminobenzoic acid derivatives to form the quinazolin-4(3H)-one core .
  • Step 2 : Introduction of the thioether group via nucleophilic substitution using mercapto intermediates (e.g., 1,2,4-oxadiazole-thiols) under basic conditions .
  • Step 3 : Coupling of the 4-fluorobenzyl group via alkylation or Mitsunobu reactions .
    Key intermediates are characterized by ¹H/¹³C NMR, FT-IR, and elemental analysis to confirm regioselectivity and purity .

Q. How can spectroscopic methods confirm the structure of this compound?

  • ¹H NMR : Look for characteristic peaks:
    • Quinazolinone NH proton (~δ 12-13 ppm) .
    • 4-Fluorobenzyl CH₂ protons (δ 4.5-5.0 ppm, split due to coupling with fluorine) .
    • Ethoxyphenyl OCH₂CH₃ (δ 1.3-1.5 ppm for CH₃, δ 4.0-4.2 ppm for OCH₂) .
  • FT-IR : Confirm C=O (quinazolinone, ~1680 cm⁻¹), C=N (oxadiazole, ~1600 cm⁻¹), and C-S (thioether, ~650 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., [M+H]⁺) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli, and C. albicans) .
  • Antioxidant : DPPH radical scavenging assay (IC₅₀ values) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during structural characterization?

  • Variable Temperature NMR : Suppress dynamic effects (e.g., rotational barriers in thioether linkages) .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., aromatic protons in ethoxyphenyl and quinazolinone) .
  • Deuterated Solvent Screening : Use DMSO-d₆ vs. CDCl₃ to stabilize labile protons (e.g., NH groups) .

Q. What strategies optimize regioselectivity during the formation of the 1,2,4-oxadiazole ring?

  • Catalyst Selection : Use Bleaching Earth Clay (pH 12.5) in PEG-400 to enhance cyclization efficiency .
  • Reaction Monitoring : TLC (hexane:ethyl acetate, 7:3) to track intermediate formation and minimize side products .
  • Temperature Control : Maintain 70–80°C to favor 1,2,4-oxadiazole over 1,3,4-isomers .

Q. How can molecular docking predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Target Selection : Prioritize receptors with known quinazolinone affinity (e.g., EGFR kinase, DHFR) .
  • Software : AutoDock Vina or Schrödinger Suite for binding pose analysis .
  • Validation : Compare docking scores with experimental IC₅₀ values to refine computational models .

Q. What structural modifications enhance antimicrobial potency while reducing cytotoxicity?

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., NO₂) on the benzyl ring improve membrane penetration .
    • Methoxy groups reduce hepatotoxicity by lowering metabolic oxidation .
  • Hybrid Design : Incorporate triazole or thiazole moieties to broaden the antimicrobial spectrum .

Q. How do reaction solvents influence the yield of the thioetherification step?

  • Polar Aprotic Solvents : DMF or DMSO improve nucleophilicity of thiol intermediates but may require longer reaction times .
  • Eco-Friendly Media : PEG-400 reduces waste and enhances catalyst recyclability (yield: 75–85%) .

Notes

  • Contradictions in Evidence : While emphasizes PEG-400 for eco-friendly synthesis, reports higher yields using DMF. Researchers should optimize based on scalability and purity requirements.

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